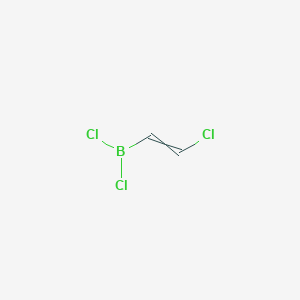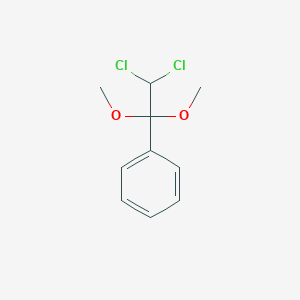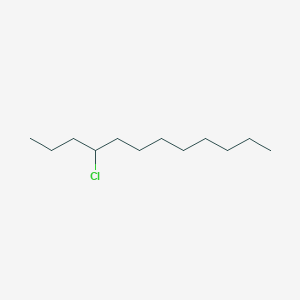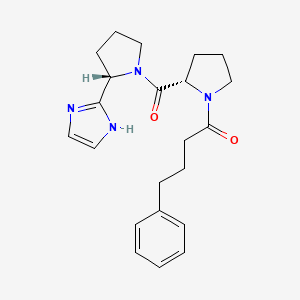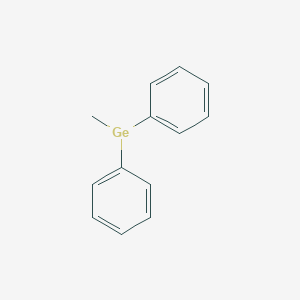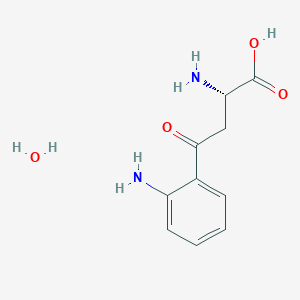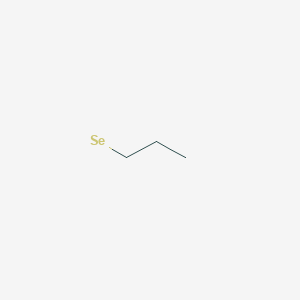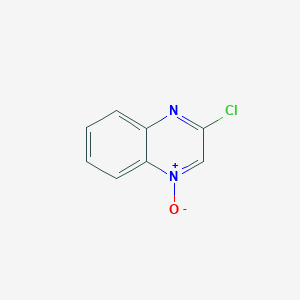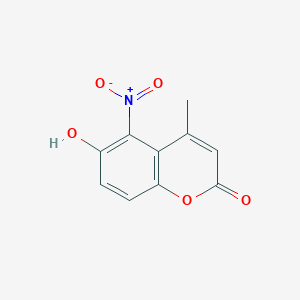
2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-5-nitro- is a chemical compound with the molecular formula C10H7NO5 It is a derivative of coumarin, a naturally occurring compound found in many plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-5-nitro- can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with malic acid in the presence of sulfuric acid at temperatures between 90-130°C . This reaction results in the formation of the desired compound through the elimination of the acetyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-5-nitro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-5-nitro- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxycoumarin: A closely related compound with similar chemical properties.
6-Methylcoumarin: Another derivative of coumarin with a methyl group at the 6-position.
4-Methylumbelliferone: A coumarin derivative with a methyl group at the 4-position and a hydroxy group at the 7-position.
Uniqueness
2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-5-nitro- is unique due to the presence of both a nitro group and a hydroxy group on the benzopyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5255-54-9 |
|---|---|
Formule moléculaire |
C10H7NO5 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
6-hydroxy-4-methyl-5-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-5-4-8(13)16-7-3-2-6(12)10(9(5)7)11(14)15/h2-4,12H,1H3 |
Clé InChI |
PUOSYPRBKCKJNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


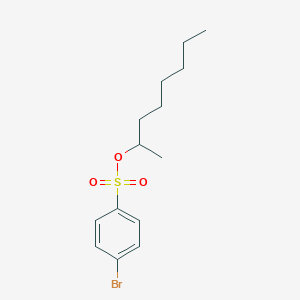
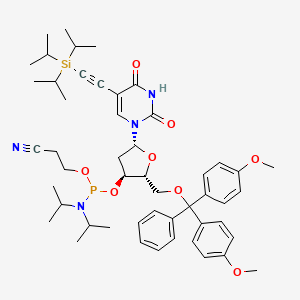
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)

